molecular formula C27H22ClN3O2S B7732894 MFCD06640600

MFCD06640600

Cat. No.: B7732894
M. Wt: 488.0 g/mol
InChI Key: JRXYBCVCCYDMTE-VYIQYICTSA-N
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Description

MFCD06640600 is a chemical compound frequently referenced in coordination chemistry and catalytic applications. Compounds with similar MDL prefixes (e.g., MFCD-series) often serve as ligands in transition metal catalysis, as highlighted in studies on hybrid phosphine-alkene ligands .

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[3-(4-methylphenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-7-13-22(14-8-17)31-26(33)24(15-19-6-4-3-5-18(19)2)34-27(31)23(16-29)25(32)30-21-11-9-20(28)10-12-21/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXYBCVCCYDMTE-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD06640600 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

MFCD06640600 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while reduction could produce a reduced form of the compound.

Scientific Research Applications

MFCD06640600 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be used in biochemical assays or as a probe in molecular biology studies.

    Industry: this compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which MFCD06640600 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 1: CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous media .
    • Lipophilicity : Log Po/w (XLOGP3) = 2.15, indicating moderate hydrophobicity .
    • Bioavailability : GI absorption = High; BBB permeability = Yes .
    • Structural Features : Bromine and chlorine substituents on an aromatic boronic acid scaffold.

Compound 2: CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility : 0.687 mg/mL (0.00342 mol/L), categorized as "soluble" .
    • Lipophilicity : Log S (ESOL) = -2.47, suggesting lower solubility than Compound 1 .
    • Structural Features : Brominated benzoic acid derivative with a carboxylic acid functional group.

Comparative Analysis

Property Compound 1 Compound 2 Implications for MFCD06640600
Molecular Weight 235.27 g/mol 201.02 g/mol Higher MW in Compound 1 may reduce solubility compared to Compound 2 .
Solubility 0.24 mg/mL 0.687 mg/mL This compound may exhibit intermediate solubility if structurally hybrid.
Functional Groups Boronic acid, Br, Cl Carboxylic acid, Br Boronic acids (Compound 1) are pivotal in Suzuki-Miyaura coupling, whereas carboxylic acids (Compound 2) are common in drug design .
Lipophilicity (Log P) 2.15 (XLOGP3) -2.47 (Log S) Higher Log P in Compound 1 suggests better membrane permeability, relevant for catalytic applications .

Catalytic Relevance

  • Compound 1 : Boronic acid derivatives are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their ability to coordinate transition metals like palladium .
  • Compound 2 : Brominated aromatic acids are employed in pharmaceutical synthesis but lack direct catalytic utility .

This compound, if a phosphine-alkene hybrid ligand, would likely enhance metal coordination efficiency compared to boronic acids, as seen in phosphine-based catalysts .

Pharmacological Potential

  • Compound 1 : High BBB permeability and GI absorption make it suitable for CNS drug candidates .
  • Compound 2 : Lower bioavailability limits its therapeutic use despite higher solubility .

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